![molecular formula C19H22ClN3O4S B2729620 N-(3-chloro-4-methylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251608-90-8](/img/structure/B2729620.png)
N-(3-chloro-4-methylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H22ClN3O4S and its molecular weight is 423.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Characterization
A study by Grimwood et al. (2011) characterizes a related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), which is a high-affinity antagonist selective for κ-opioid receptors (KOR). This compound exhibits potential for treating depression and addiction disorders due to its antidepressant-like efficacy and ability to attenuate the behavioral effects of stress. The research provides evidence supporting the therapeutic potential of KOR antagonists, suggesting a similar research direction for compounds like N-(3-chloro-4-methylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide in neuropsychiatric disorders (Grimwood et al., 2011).
Chemical Synthesis and Drug Development
Research by Bakhite et al. (2014) explores the synthesis and toxicity of pyridine derivatives against pests, indicating the broader applicability of pyridine and piperidine structures in developing insecticides. The study demonstrates the potential of chemical derivatives, including this compound, for agricultural applications by showcasing moderate to strong aphidicidal activities of synthesized compounds (Bakhite et al., 2014).
Antimicrobial Applications
A study by Patel and Agravat (2007) on the synthesis and microbial studies of new pyridine derivatives-III highlights the antimicrobial potential of pyridine-based compounds. By synthesizing 2-(p-aminophenylsulfonamido) substituted benzothiazoles and their further reaction to yield various compounds, this research underlines the importance of chemical modifications in enhancing antimicrobial efficacy. It suggests a pathway for exploring the antimicrobial activities of this compound and its derivatives (Patel & Agravat, 2007).
Enzyme Inhibition and Molecular Docking Studies
Research by Khalid et al. (2014) on the synthesis of biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives demonstrates their potential in inhibiting enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These findings highlight the therapeutic prospects of structurally related compounds in treating diseases associated with enzyme dysfunction, providing a foundation for further exploration of this compound in similar contexts (Khalid et al., 2014).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-14-7-8-15(12-16(14)20)21-18(24)13-22-9-5-6-17(19(22)25)28(26,27)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYIEJHUIUAPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.